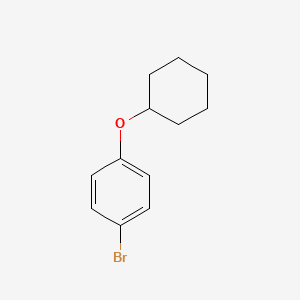

1-Bromo-4-(cyclohexyloxy)benzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-4-cyclohexyloxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrO/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h6-9,11H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFUDIBSZKPCLQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00456700 | |

| Record name | 1-bromo-4-cyclohexyloxy-benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00456700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30752-31-9 | |

| Record name | 1-Bromo-4-(cyclohexyloxy)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30752-31-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-bromo-4-cyclohexyloxy-benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00456700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-Bromo-4-(cyclohexyloxy)benzene CAS number

An In-Depth Technical Guide to 1-Bromo-4-(cyclohexyloxy)benzene for Advanced Research

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of this compound, a key intermediate in synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple data recitation to explain the causality behind its synthesis, characterization, and application. We will delve into the strategic importance of its structure and the validated protocols for its use.

Core Compound Identification and Physicochemical Profile

This compound is a bifunctional aromatic compound. Its structure features a stable cyclohexyloxy ether group, which enhances lipophilicity, and a reactive aryl bromide, which serves as a versatile handle for advanced coupling reactions. This combination makes it a valuable building block in the synthesis of complex organic molecules, particularly in medicinal chemistry and materials science.[1]

The definitive identifier for this compound is its Chemical Abstracts Service (CAS) number.

CAS Number: 30752-31-9 [2][][4][5][6]

A thorough understanding of its physical properties is critical for its application in experimental design, particularly for determining appropriate solvent systems and reaction temperatures.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₅BrO | [2][5] |

| Molecular Weight | 255.15 g/mol | [2][][5] |

| Melting Point | 40-41 °C | [6] |

| Boiling Point | 115-117 °C @ 0.8 Torr | [6] |

| Appearance | White to off-white crystalline solid | [7] |

| Synonyms | p-bromophenyl cyclohexyl ether, Benzene, 1-bromo-4-(cyclohexyloxy)- | [][6] |

Synthesis and Mechanistic Rationale: The Williamson Ether Synthesis

The most reliable and widely adopted method for preparing this compound is the Williamson ether synthesis.[8][9][10] This classic SN2 reaction is favored for its efficiency and high yield in forming unsymmetrical ethers.

The strategic choice of reactants is paramount. The synthesis involves the reaction between an alkoxide (or phenoxide) and an alkyl halide. To synthesize this compound, we react 4-bromophenol with a suitable cyclohexyl electrophile.

Core Rationale: The phenolic proton of 4-bromophenol is acidic and can be readily removed by a moderately strong base, such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), to form the sodium or potassium 4-bromophenoxide. This deprotonation is crucial as it converts the neutral, weakly nucleophilic hydroxyl group into a potent anionic nucleophile (the phenoxide). This significantly accelerates the rate of the subsequent substitution reaction.[10]

The resulting 4-bromophenoxide ion then attacks the electrophilic carbon of a cyclohexyl halide (e.g., bromocyclohexane) in a classic SN2 displacement, forming the C-O ether bond and displacing the bromide leaving group.

Caption: Logical workflow of the Williamson ether synthesis.

Self-Validating Experimental Protocol

This protocol is designed to be self-validating, meaning checkpoints and expected observations are included to ensure the reaction is proceeding correctly.

Materials:

-

4-Bromophenol (CAS: 106-41-2)[7]

-

Bromocyclohexane (CAS: 108-85-0)

-

Potassium Carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous NaCl solution (brine)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-bromophenol (10.0 g, 57.8 mmol).

-

Solvent and Base Addition: Add anhydrous potassium carbonate (16.0 g, 115.6 mmol, 2.0 equivalents) followed by 100 mL of DMF. The use of a polar aprotic solvent like DMF is strategic; it readily dissolves the ionic phenoxide intermediate and accelerates the SN2 reaction.[11]

-

Electrophile Addition: Add bromocyclohexane (10.4 mL, 86.7 mmol, 1.5 equivalents). A slight excess of the alkylating agent ensures the complete consumption of the limiting 4-bromophenol.

-

Heating and Monitoring: Heat the mixture to 80-90 °C with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the 4-bromophenol spot. The reaction is typically complete within 4-6 hours.

-

Workup - Quenching and Extraction: Cool the reaction mixture to room temperature. Pour the mixture into 300 mL of cold water. The product, being organic, will likely precipitate or form an oil. Transfer the mixture to a separatory funnel and extract three times with 100 mL portions of diethyl ether.

-

Washing: Combine the organic extracts and wash twice with 100 mL of water and once with 100 mL of brine. The water washes remove residual DMF and inorganic salts, while the brine wash helps to break any emulsions and begins the drying process.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product is typically a solid. It can be purified by recrystallization from a suitable solvent like ethanol or hexanes to yield a pure, crystalline product.

Structural Elucidation and Spectral Data

Confirming the structure of the synthesized product is a critical step that relies on a combination of spectroscopic techniques. The expected spectral data provides a fingerprint for the target molecule.

| Technique | Expected Chemical Shifts / Signals | Rationale |

| ¹H NMR | δ ~7.35 (d, 2H), δ ~6.80 (d, 2H) | The two sets of equivalent aromatic protons form a characteristic AA'BB' pattern (appearing as two doublets). |

| δ ~4.25 (m, 1H) | The single proton on the carbon attached to the ether oxygen (CH-O) is deshielded and appears as a multiplet. | |

| δ ~1.2-2.0 (m, 10H) | The remaining ten protons on the cyclohexane ring appear as a series of overlapping multiplets in the aliphatic region. | |

| ¹³C NMR | δ ~157 (C-O), ~132 (Ar-CH), ~117 (Ar-CH), ~113 (C-Br) | Four distinct signals for the aromatic carbons. |

| δ ~79 (CH-O), ~32, ~26, ~24 | Four signals for the cyclohexyl carbons, with the carbon bonded to oxygen being the most downfield. | |

| IR (cm⁻¹) | ~2850-2950 (sp³ C-H), ~1240 (Ar-O-C stretch), ~1580 (C=C aromatic) | Key functional group vibrations confirming the presence of the alkyl and aromatic ether components. |

| Mass Spec | M⁺ and M⁺+2 peaks in ~1:1 ratio | The isotopic signature of bromine (⁷⁹Br and ⁸¹Br) provides definitive evidence of a single bromine atom in the molecule. |

Reactivity and Strategic Applications in Drug Discovery

The utility of this compound in drug development stems directly from the reactivity of its aryl bromide moiety. This functional group is a linchpin for modern palladium-catalyzed cross-coupling reactions, which are fundamental to constructing the complex scaffolds of modern pharmaceuticals.[1]

Key Reactions:

-

Suzuki Coupling: Reaction with boronic acids/esters to form new C-C bonds.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, crucial for synthesizing many drug classes.

-

Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.

-

Heck Coupling: Reaction with alkenes.

The cyclohexyloxy group is often incorporated as a metabolically stable, lipophilic moiety to improve a drug candidate's pharmacokinetic profile (ADME properties).

Caption: Use of the aryl bromide in Suzuki coupling.

Safety and Handling

As a halogenated aromatic compound, this compound requires careful handling. While specific toxicity data is limited, the safety profile can be inferred from its precursors and similar structures.

-

General Handling: Use in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.

-

Hazards: May cause skin, eye, and respiratory irritation.[12][13] Harmful if swallowed.

-

Incompatibilities: Avoid contact with strong oxidizing agents.[12][13]

-

Storage: Store in a cool, dry, well-sealed container away from light and incompatible materials.[2]

Always consult the most current Safety Data Sheet (SDS) from the supplier before handling this chemical.

References

-

Chemsrc. This compound. [Link]

-

Solubility of Things. 4-Bromophenol. [Link]

-

Organic Syntheses. Cyclohexylbenzene. [Link]

-

LibreTexts Chemistry. 12. The Williamson Ether Synthesis. [Link]

-

Utah Tech University. Williamson Ether Synthesis. [Link]

- Name Reactions in Organic Synthesis. Williamson Ether Synthesis.

-

Organic Chemistry Portal. Williamson Synthesis. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Pharmaceutical Potential: The Importance of 1-Bromo-4-(trans-4-propylcyclohexyl)benzene in Drug Synthesis. [Link]

-

PubChem. Benzene, 1-bromo-4-(hexyloxy)-. [Link]

- Google Patents.

-

Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

-

PubChem. This compound. [Link]

-

ChemSynthesis. 1-bromo-4-ethoxybenzene. [Link]

-

PubChem. Benzene, (cyclohexyloxy)-. [Link]

- Google Patents. US7579511B1 - Process for making cyclohexylbenzene.

-

Appchem. This compound. [Link]

- Google Patents. US20060264680A1 - Novel 1-bromo-4-(4'-bromophenoxy)

Sources

- 1. nbinno.com [nbinno.com]

- 2. chemscene.com [chemscene.com]

- 4. 30752-31-9|this compound|BLD Pharm [bldpharm.com]

- 5. appchemical.com [appchemical.com]

- 6. This compound | 30752-31-9 [amp.chemicalbook.com]

- 7. 4-Bromo Phenol || A Comprehensive Overview [ketonepharma.com]

- 8. community.wvu.edu [community.wvu.edu]

- 9. Williamson Synthesis [organic-chemistry.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 12. fishersci.com [fishersci.com]

- 13. cdhfinechemical.com [cdhfinechemical.com]

An In-depth Technical Guide to 1-Bromo-4-(cyclohexyloxy)benzene: Synthesis, Characterization, and Safety

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Bromo-4-(cyclohexyloxy)benzene, a halogenated aryl ether with significant potential in organic synthesis and as a building block in the development of novel pharmaceutical agents. The central focus of this document is the compound's molecular weight of 255.15 g/mol , a critical parameter for stoichiometric calculations in synthetic applications and for accurate characterization. This guide delves into the fundamental physicochemical properties, a detailed protocol for its synthesis via the Williamson ether synthesis, a thorough analysis of its structural characterization using modern spectroscopic techniques, and essential safety and handling protocols. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to confidently and safely utilize this compound in their research and development endeavors.

Introduction

This compound, with the chemical formula C₁₂H₁₅BrO, is an organic compound that merges the structural features of a brominated aromatic ring and a cyclohexyl ether.[1][2][3] This unique combination of a reactive bromo-functional group, which can participate in a variety of cross-coupling reactions, and the lipophilic cyclohexyloxy moiety makes it a valuable intermediate in the synthesis of more complex molecules. Its applications span from the development of liquid crystals to its use as a scaffold in the design of biologically active compounds. A precise understanding of its molecular weight and other physicochemical properties is paramount for its effective application in laboratory and industrial settings.

Physicochemical Properties and Molecular Weight

The cornerstone of any chemical synthesis or analysis is a precise understanding of the compound's physical and chemical properties. The molecular weight of this compound is a fundamental parameter derived from its molecular formula.

Molecular Weight

The molecular weight of this compound is 255.15 g/mol .[1][3][4] This value is calculated based on the atomic weights of its constituent elements: twelve carbon atoms, fifteen hydrogen atoms, one bromine atom, and one oxygen atom. This precise molecular weight is essential for accurate mass-based measurements in reaction stoichiometry and for the interpretation of mass spectrometry data.

Key Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₅BrO | [1][2][3] |

| Molecular Weight | 255.15 g/mol | [1][3][4] |

| CAS Number | 30752-31-9 | [1][2][3] |

| Appearance | Solid | [5] |

| Melting Point | 40-41 °C | [5] |

| Boiling Point | 115-117 °C at 0.8 Torr | [5] |

| Synonyms | p-bromophenyl cyclohexyl ether, Benzene, 1-bromo-4-(cyclohexyloxy)- | [4] |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis . This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific case, the phenoxide generated from 4-bromophenol acts as the nucleophile, attacking an electrophilic cyclohexyl derivative.

Reaction Principle

The Williamson ether synthesis is a robust and versatile method for preparing ethers. The reaction proceeds via an Sₙ2 mechanism, where the alkoxide ion displaces a leaving group (typically a halide) from a primary or secondary alkyl halide. For the synthesis of this compound, the key precursors are 4-bromophenol and a cyclohexyl halide (e.g., cyclohexyl bromide) or cyclohexanol.[2]

Sources

An In-depth Technical Guide to 1-Bromo-4-(cyclohexyloxy)benzene: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Medicinal Chemistry

1-Bromo-4-(cyclohexyloxy)benzene is a halogenated aromatic ether that has garnered significant interest in the field of organic synthesis, particularly as a versatile building block in the development of novel pharmaceutical agents. Its unique structural architecture, featuring a brominated phenyl ring ripe for cross-coupling reactions and a bulky, lipophilic cyclohexyloxy group, provides medicinal chemists with a valuable scaffold for molecular elaboration. The strategic placement of the bromine atom allows for the introduction of diverse functionalities through well-established palladium-catalyzed reactions, while the cyclohexyloxy moiety can influence the pharmacokinetic and pharmacodynamic properties of a target molecule, such as its solubility, metabolic stability, and receptor-binding interactions. This guide provides a comprehensive overview of the synthesis, characterization, and practical applications of this compound, with a focus on its role in contemporary drug discovery.

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application in synthesis.

| Property | Value | Reference |

| CAS Number | 30752-31-9 | [1][2][3] |

| Molecular Formula | C₁₂H₁₅BrO | [1][4] |

| Molecular Weight | 255.15 g/mol | [1][4] |

| Appearance | Off-white to pale yellow solid | Inferred from typical appearance of similar compounds |

| Melting Point | 40-42 °C | [3] |

| Boiling Point | 115-117 °C at 0.8 Torr | [3] |

| Solubility | Insoluble in water, soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. | General chemical knowledge |

| LogP | 4.16 | [1] |

Structural Formula:

Caption: Chemical structure of this compound.

Synthesis of this compound: A Practical Approach

The most common and efficient method for the preparation of this compound is the Williamson ether synthesis. This venerable yet reliable reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific case, the phenoxide derived from 4-bromophenol acts as the nucleophile, attacking an electrophilic cyclohexyl source.

Underlying Principle: The Williamson Ether Synthesis

The reaction proceeds via an SN2 mechanism, where the deprotonated hydroxyl group of 4-bromophenol, a potent nucleophile, attacks the carbon atom of a cyclohexyl halide (or a cyclohexanol activated as a leaving group, such as a tosylate). The choice of a strong base is crucial for the complete deprotonation of the weakly acidic 4-bromophenol to form the reactive phenoxide. Common bases for this transformation include sodium hydroxide, potassium hydroxide, and sodium hydride.

Caption: Logical workflow of the Williamson ether synthesis for this compound.

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound.

Materials:

-

4-Bromophenol

-

Cyclohexanol

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Toluene or Dimethylformamide (DMF)

-

Hydrochloric acid (HCl), dilute solution

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-bromophenol (1 equivalent) in toluene or DMF.

-

Base Addition: Add finely powdered sodium hydroxide or potassium hydroxide (1.2 equivalents) to the solution.

-

Azeotropic Water Removal (if using toluene): Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the acid-base reaction. Continue until no more water is collected.

-

Addition of Cyclohexanol: Cool the reaction mixture to room temperature and add cyclohexanol (1.1 equivalents).

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and ethyl acetate.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford pure this compound.

Spectroscopic Characterization

¹H NMR (Proton Nuclear Magnetic Resonance):

The ¹H NMR spectrum is expected to show distinct signals for the aromatic and cyclohexyl protons.

-

Aromatic Protons: Two doublets in the aromatic region (typically δ 6.8-7.4 ppm), characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the bromine atom will be downfield compared to the protons ortho to the cyclohexyloxy group.

-

Cyclohexyl Protons: A series of multiplets in the aliphatic region (typically δ 1.2-2.0 ppm) corresponding to the methylene protons of the cyclohexyl ring. A multiplet further downfield (around δ 4.2-4.4 ppm) is expected for the methine proton attached to the oxygen atom.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

The ¹³C NMR spectrum will provide information on the carbon framework.

-

Aromatic Carbons: Four signals in the aromatic region (typically δ 115-160 ppm). The carbon attached to the bromine will be significantly shifted, as will the carbon attached to the oxygen.

-

Cyclohexyl Carbons: Signals in the aliphatic region (typically δ 23-80 ppm), with the carbon attached to the oxygen being the most downfield.

IR (Infrared) Spectroscopy:

The IR spectrum will show characteristic absorption bands for the functional groups present.

-

C-O-C Stretch: A strong absorption band in the region of 1250-1000 cm⁻¹.

-

C-Br Stretch: A band in the fingerprint region, typically around 600-500 cm⁻¹.

-

Aromatic C-H Stretch: Absorption bands above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: Absorption bands just below 3000 cm⁻¹.

-

Aromatic C=C Bending: Bands in the 1600-1450 cm⁻¹ region.

Mass Spectrometry (MS):

Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show a characteristic isotopic pattern for a bromine-containing compound, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes). The molecular ion peak (M⁺) would be expected at m/z 254 and 256.

Applications in Drug Discovery and Development

This compound is a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications. The bromine atom serves as a handle for various carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira reactions.[5] These reactions are cornerstones of modern medicinal chemistry, enabling the efficient construction of diverse molecular scaffolds.

While specific examples of marketed drugs directly synthesized from this compound are not prominently documented in publicly available literature, its structural motifs are present in numerous biologically active compounds. The 4-(cyclohexyloxy)phenyl moiety is explored in drug candidates for its potential to enhance binding to target proteins and improve pharmacokinetic profiles. For instance, similar structures are investigated in the development of agents targeting a range of diseases, including cancer, inflammatory disorders, and infectious diseases.

The true value of this compound for drug development professionals lies in its utility as a readily available and reactive building block for the exploration of new chemical space in lead discovery and optimization.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Identification:

-

Based on data for similar compounds, it may cause skin and eye irritation.[6]

-

May be harmful if swallowed or inhaled.[6]

Recommended Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety goggles, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a key synthetic intermediate with significant potential in the field of drug discovery and development. Its straightforward synthesis via the Williamson ether reaction, coupled with the versatility of its brominated aromatic ring for further chemical transformations, makes it an attractive building block for medicinal chemists. A thorough understanding of its synthesis, characterization, and safe handling is essential for its effective utilization in the quest for novel therapeutics.

References

-

Chemsrc. This compound | CAS#:30752-31-9. Available from: [Link]

-

Cram. Williamson Ether Synthesis Lab Report. Available from: [Link]

-

Utah Tech University. Williamson Ether Synthesis. Available from: [Link]

-

Science Learning Center. Experiment : Synthesis of 1-Bromo-4-nitrobenzen ee. Available from: [Link]

-

Experiment 06 Williamson Ether Synthesis. Available from: [Link]

-

-

The Williamson Ether Synthesis. Available from: [Link]

-

-

NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Pharmaceutical Potential: The Importance of 1-Bromo-4-(trans-4-propylcyclohexyl)benzene in Drug Synthesis. Available from: [Link]

-

Williamson Ether Synthesis. Available from: [Link]

-

The Royal Society of Chemistry. Supporting Information - MCM-41-immobilized 1,10-phenanthroline-copper(I) complex: A highly efficient and recyclable catalyst for the coupling of aryl iodides with aliphatic alcohols. Available from: [Link]

-

The Royal Society of Chemistry. Supplementary Information. Available from: [Link]

-

PubChem. This compound. Available from: [Link]

Sources

- 1. This compound | CAS#:30752-31-9 | Chemsrc [chemsrc.com]

- 2. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 3. This compound | 30752-31-9 [chemicalbook.com]

- 4. This compound | C12H15BrO | CID 11139714 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to the Synthesis of 1-Bromo-4-(cyclohexyloxy)benzene

Introduction

1-Bromo-4-(cyclohexyloxy)benzene is an important chemical intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1][2] Its structure, featuring a brominated phenyl ring coupled with a cyclohexyloxy group, offers versatile reactivity for further molecular elaboration. This guide provides a comprehensive overview of the synthetic pathways to this compound, with a primary focus on the widely utilized Williamson ether synthesis. We will delve into the mechanistic underpinnings of this reaction, provide a detailed experimental protocol, and discuss the critical parameters that ensure a successful and efficient synthesis.

Physicochemical Properties of Key Compounds

A thorough understanding of the physical and chemical properties of the reactants and the final product is paramount for successful synthesis, purification, and handling. The table below summarizes these key properties.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility |

| This compound | C₁₂H₁₅BrO | 255.15 | 40-41 | 115-117 (at 0.8 Torr) | Insoluble in water; soluble in organic solvents. |

| 4-Bromophenol | C₆H₅BrO | 173.01 | 63-67 | 236-238 | Slightly soluble in water; soluble in ethanol, ether, and chloroform.[1][3] |

| Cyclohexyl Bromide | C₆H₁₁Br | 163.06 | -57 | 166-167 | Sparingly soluble in water; soluble in organic solvents like ethanol and ether.[4][5] |

Primary Synthetic Route: The Williamson Ether Synthesis

The most common and efficient method for preparing this compound is the Williamson ether synthesis.[6] This reaction is a cornerstone of organic chemistry for the formation of ethers and proceeds via an S(_N)2 (bimolecular nucleophilic substitution) mechanism.[6][7]

Mechanistic Principles

The synthesis involves the reaction of a deprotonated alcohol (an alkoxide or, in this case, a phenoxide) with an organohalide.[6] In the synthesis of this compound, the hydroxyl group of 4-bromophenol is deprotonated by a base to form the more nucleophilic 4-bromophenoxide ion. This phenoxide then acts as a nucleophile, attacking the electrophilic carbon atom of cyclohexyl bromide, which bears the leaving group (bromide). The reaction proceeds in a single, concerted step where the new carbon-oxygen bond forms simultaneously as the carbon-bromine bond breaks.[6]

Rationale for Experimental Choices

-

Choice of Reactants : 4-bromophenol is selected for its phenolic hydroxyl group, which can be readily deprotonated to form a potent nucleophile.[8] Cyclohexyl bromide serves as the electrophile. While other cyclohexyl halides or sulfonates (like tosylates) could be used, the bromide offers a good balance of reactivity and stability.[6] It is important to note that using a secondary alkyl halide like cyclohexyl bromide can sometimes lead to a competing E2 elimination reaction, although with a strong nucleophile like a phenoxide, substitution is generally favored.[7]

-

Choice of Base : A moderately strong base is required to deprotonate the phenol without causing unwanted side reactions. Potassium carbonate (K₂CO₃) is a common and effective choice for this purpose.[9] Stronger bases like sodium hydride (NaH) could also be used but require more stringent anhydrous conditions.[9]

-

Choice of Solvent : The solvent plays a crucial role in an S(_N)2 reaction. A polar aprotic solvent, such as N,N-dimethylformamide (DMF) or acetone, is ideal.[6] These solvents can solvate the cation of the base but do not strongly solvate the nucleophilic anion, leaving it more available to attack the electrophile. Protic solvents, like water or alcohols, would solvate and stabilize the phenoxide, reducing its nucleophilicity and slowing down the reaction.[6]

-

Use of a Phase-Transfer Catalyst : In industrial applications or when dealing with reactants with different solubilities, a phase-transfer catalyst (PTC) like tetrabutylammonium bromide can be employed.[6][10] The PTC helps to transport the phenoxide ion from an aqueous or solid phase into the organic phase where the cyclohexyl bromide resides, thereby accelerating the reaction.[10]

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound via the Williamson ether synthesis.

Materials:

-

4-Bromophenol

-

Cyclohexyl bromide

-

Potassium carbonate (anhydrous, powdered)

-

Acetone (anhydrous)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup : In a dry round-bottom flask equipped with a magnetic stir bar, combine 4-bromophenol (1.0 equivalent), anhydrous potassium carbonate (1.5 equivalents), and anhydrous acetone.

-

Addition of Alkylating Agent : To the stirring suspension, add cyclohexyl bromide (1.2 equivalents) dropwise at room temperature.

-

Reaction : Attach a reflux condenser to the flask and heat the reaction mixture to reflux with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 8-12 hours.

-

Work-up : After the reaction is complete, cool the mixture to room temperature and filter off the solid potassium carbonate. Wash the solid with a small amount of acetone.

-

Solvent Removal : Combine the filtrate and the washings, and remove the acetone using a rotary evaporator.

-

Extraction : Dissolve the residue in diethyl ether and transfer it to a separatory funnel. Wash the organic layer successively with water, saturated aqueous sodium bicarbonate solution, and finally with brine.

-

Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification : The crude this compound can be purified by recrystallization from a suitable solvent such as ligroine or by column chromatography on silica gel.[11]

Alternative Synthetic Routes

While the Williamson ether synthesis is the most direct and common method, other approaches to forming aryl ethers exist and could potentially be adapted for the synthesis of this compound.

-

Ullmann Condensation : This method involves the copper-catalyzed reaction of an aryl halide with an alcohol.[9] In this case, 1,4-dibromobenzene could potentially be reacted with cyclohexanol in the presence of a copper catalyst and a base. However, controlling the selectivity to achieve mono-etherification can be challenging.

-

Buchwald-Hartwig Amination Analogue : Palladium-catalyzed cross-coupling reactions, famously used for C-N bond formation, have been extended to C-O bond formation. This would involve the reaction of 4-bromophenol with a cyclohexylating agent in the presence of a palladium catalyst and a suitable ligand.

Safety Considerations

-

4-Bromophenol : This compound is harmful if swallowed and causes skin and eye irritation.[8] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Cyclohexyl Bromide : This is a flammable liquid and an irritant.[5] All handling should be done in a fume hood away from ignition sources.

-

Acetone and Diethyl Ether : These are highly flammable solvents. All operations involving these solvents should be conducted in a fume hood, and sources of ignition must be avoided.

Conclusion

The synthesis of this compound is most reliably achieved through the Williamson ether synthesis. A thorough understanding of the S(_N)2 mechanism and the judicious selection of reactants, base, and solvent are critical for maximizing the yield and purity of the product. The provided experimental protocol offers a robust starting point for researchers and professionals in drug development and chemical synthesis. As with all chemical syntheses, adherence to safety protocols is of utmost importance.

References

- Williamson ether synthesis - Wikipedia. (n.d.).

- 4-Bromophenol 106-41-2 wiki. (n.d.).

- 4-Bromo Phenol || A Comprehensive Overview - Ketone Pharma. (2024, August 29).

- This compound | CAS#:30752-31-9 | Chemsrc. (2025, August 22).

- 4-Bromophenol - Solubility of Things. (n.d.).

- This compound | 30752-31-9 - ChemicalBook. (n.d.).

- Cyclohexyl Bromide Definition - Organic Chemistry Key Term - Fiveable. (n.d.).

- 4-Bromophenol - Chem-Impex. (n.d.).

- Bromocyclohexane: Properties, Synthesis, and Applic

- Exploring 4-Bromophenol: Properties, Applications, and Manufacturing Insights. (n.d.).

- CAS 30752-31-9 this compound - Building Block / BOC Sciences. (n.d.).

- This compound | C12H15BrO | CID 11139714 - PubChem. (n.d.).

- 30752-31-9 | this compound - ChemScene. (n.d.).

- bromocyclohexane (C6H11Br) - GazFinder. (n.d.).

- Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids - MDPI. (2025, November 11).

- Bromocyclohexane - Wikipedia. (n.d.).

- Bromocyclohexane 0.98 Cyclohexyl bromide - Sigma-Aldrich. (n.d.).

- The Williamson Ether Synthesis - Master Organic Chemistry. (2014, October 24).

- Williamson Ether Synthesis - YouTube. (2020, October 20).

- Williamson Ether Synthesis - J&K Scientific LLC. (2025, March 22).

Sources

- 1. 4-Bromo Phenol || A Comprehensive Overview [ketonepharma.com]

- 2. chemimpex.com [chemimpex.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. innospk.com [innospk.com]

- 5. Gas detectors and respiratory protection equipments C6H11Br (bromocyclohexane), CAS number 108-85-0 [en.gazfinder.com]

- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. guidechem.com [guidechem.com]

- 9. jk-sci.com [jk-sci.com]

- 10. m.youtube.com [m.youtube.com]

- 11. This compound | 30752-31-9 [amp.chemicalbook.com]

reactivity of the aryl bromide in 1-Bromo-4-(cyclohexyloxy)benzene

An In-Depth Technical Guide to the Reactivity of the Aryl Bromide in 1-Bromo-4-(cyclohexyloxy)benzene

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of the C-Br bond in this compound. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple reaction protocols to explore the underlying electronic and steric principles governing the compound's behavior. We will dissect its performance in pivotal palladium-catalyzed cross-coupling reactions—including Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination—and contrast this with its inherent inertness in nucleophilic aromatic substitution (SNAr). The causality behind the selection of catalysts, ligands, and reaction conditions is emphasized, providing a framework for rational reaction design and optimization. Detailed, field-tested protocols and quantitative data are presented to serve as a practical resource for laboratory application.

Molecular Architecture: Electronic and Steric Landscape

The reactivity of this compound is fundamentally dictated by the interplay of its three key components: the aryl C-Br bond, the benzene ring, and the para-substituted cyclohexyloxy group. Understanding the electronic and steric contributions of the cyclohexyloxy substituent is critical to predicting and controlling its chemical transformations.

-

Electronic Effects : The oxygen atom of the cyclohexyloxy group possesses lone pairs of electrons that are delocalized into the aromatic π-system. This positive mesomeric effect (+M) enriches the electron density of the benzene ring, particularly at the ortho and para positions. Consequently, this compound is classified as an electron-rich aryl bromide . This enrichment has a profound impact on the kinetics of many reactions, most notably by retarding the rate-determining oxidative addition step in palladium-catalyzed cross-coupling cycles.[1][2]

-

Steric Effects : The cyclohexyl ring is a bulky, non-planar group. While it is positioned para to the bromine atom, its steric bulk can influence the approach of large catalyst complexes and reagents. This steric hindrance is a crucial consideration in ligand selection for cross-coupling reactions, often necessitating the use of specialized, bulky ligands to promote efficient catalysis.[3][4]

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

This compound is a versatile substrate for a variety of palladium-catalyzed cross-coupling reactions, which have become indispensable tools for forming carbon-carbon and carbon-heteroatom bonds.[5] The success of these transformations hinges on overcoming the challenge posed by its electron-rich nature. The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6][7]

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)-C(sp²) bonds by coupling an organoboron species with an organohalide.[8] For an electron-rich substrate like this compound, the oxidative addition of the C-Br bond to the Pd(0) center is slow. This kinetic barrier can be overcome by using highly active catalyst systems.

Causality of Protocol Choices:

-

Catalyst/Ligand: Electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) are employed. These ligands form highly reactive, low-coordinate Pd(0) species that accelerate the oxidative addition step.[9] They also promote the reductive elimination step.

-

Base: A moderately strong base like K₂CO₃ or K₃PO₄ is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[9][10]

-

Solvent: A combination of an organic solvent (like dioxane or toluene) and water is often used. The aqueous phase helps to dissolve the inorganic base and facilitates the formation of the active boronate.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Component | Reagent/Condition | Molar Equiv. | Rationale |

| Aryl Bromide | This compound | 1.0 | Substrate |

| Boronic Acid | Arylboronic Acid | 1.2 - 1.5 | Coupling Partner |

| Pd Precatalyst | Pd(OAc)₂ or Pd₂(dba)₃ | 0.01 - 0.02 | Palladium Source |

| Ligand | SPhos or XPhos | 0.02 - 0.04 | Accelerates Oxidative Addition |

| Base | K₃PO₄ or K₂CO₃ | 2.0 - 3.0 | Activates Boronic Acid |

| Solvent | Toluene/H₂O or Dioxane/H₂O (4:1) | - | Biphasic system |

| Temperature | 80 - 110 °C | - | Provides thermal energy |

Experimental Protocol: Suzuki-Miyaura Coupling

-

To an oven-dried Schlenk flask, add this compound (1.0 mmol, 255 mg), the desired arylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol, 424 mg).

-

Add Pd(OAc)₂ (0.02 mmol, 4.5 mg) and SPhos (0.04 mmol, 16.4 mg).

-

Seal the flask with a septum, then evacuate and backfill with argon gas (repeat this cycle three times).

-

Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

-

Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

-

Monitor reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and wash with water (2 x 10 mL) and brine (1 x 10 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds, a critical transformation in pharmaceutical synthesis.[11][12] Similar to the Suzuki coupling, the reaction with electron-rich aryl bromides requires a highly active catalyst system to facilitate the challenging oxidative addition and subsequent C-N reductive elimination steps.[13]

Causality of Protocol Choices:

-

Catalyst/Ligand: Specialized, sterically hindered biarylphosphine ligands (e.g., BrettPhos, RuPhos) developed by Buchwald are essential.[14][15] These ligands create a catalyst that is both active enough for the oxidative addition and promotes the difficult reductive elimination of the C-N bond.

-

Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is required. This base deprotonates the amine in situ to form the palladium-amido complex necessary for reductive elimination.[13]

-

Solvent: Anhydrous, non-protic solvents like toluene or dioxane are used to prevent quenching of the strong base.

Sources

- 1. Palladium-Catalyzed C–O Cross-Coupling of Primary Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 2. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 3. Electronic and Steric Effects on the Reductive Elimination of Anionic Arylferrate(III) Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2‑Electron Oxidative Addition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

Electrophilic Aromatic Substitution Reactions of 1-Bromo-4-(cyclohexyloxy)benzene

An In-depth Technical Guide:

Abstract

This technical guide provides a comprehensive examination of the electrophilic aromatic substitution (EAS) reactions of 1-bromo-4-(cyclohexyloxy)benzene. The document delineates the theoretical principles governing the reactivity and regioselectivity of this disubstituted benzene derivative, focusing on the interplay between the deactivating bromo substituent and the activating cyclohexyloxy group. Detailed mechanistic insights and field-proven, step-by-step synthetic protocols for key EAS reactions—including nitration, halogenation, and Friedel-Crafts acylation—are presented. The content is structured to deliver not only procedural instructions but also the causal logic behind experimental design, empowering researchers to adapt and troubleshoot these transformations effectively.

Introduction to the Substrate: this compound

This compound (CAS No: 30752-31-9) is a versatile synthetic intermediate.[1][2] Its structure features a benzene ring functionalized with two distinct groups: a halogen (bromine) and a bulky ether (cyclohexyloxy). This substitution pattern creates a unique electronic and steric environment that dictates its behavior in chemical reactions, particularly electrophilic aromatic substitution.

Molecular Structure:

-

Molecular Formula: C₁₂H₁₅BrO[3]

-

Molecular Weight: 255.15 g/mol [3]

-

Key Features: A para-disubstituted benzene ring where one substituent is an electron-withdrawing halogen and the other is an electron-donating alkoxy group.

The synthesis of this substrate is typically achieved via a Williamson ether synthesis, reacting 4-bromophenol with a suitable cyclohexyl electrophile (e.g., cyclohexyl bromide or tosylate) in the presence of a base. This accessibility makes it a valuable building block for introducing a functionalized phenyl moiety in the development of pharmaceuticals and advanced materials.

Theoretical Framework: Predicting Reactivity and Regioselectivity

The outcome of an electrophilic aromatic substitution reaction is governed by the substituent(s) already present on the aromatic ring.[4] These groups influence both the reaction rate (activation/deactivation) and the position of the incoming electrophile (regioselectivity).[5][6]

The General Mechanism of Electrophilic Aromatic Substitution

EAS reactions proceed via a two-step mechanism involving a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[7][8][9]

-

Step 1 (Rate-Determining): The π-electron system of the aromatic ring acts as a nucleophile, attacking the electrophile (E⁺). This step disrupts aromaticity and forms the arenium ion.[9]

-

Step 2 (Fast): A base removes a proton from the carbon bearing the electrophile, restoring the aromatic system.[7]

Caption: General mechanism of electrophilic aromatic substitution.

Dueling Directors: The Substituent Effects

In this compound, the two substituents exert opposing electronic effects.

-

Cyclohexyloxy Group (-OR): This is a strongly activating group and an ortho, para-director.[10] The oxygen atom's lone pairs are delocalized into the ring through resonance (+R effect), significantly increasing the electron density at the ortho and para positions.[11][12] This strong electron donation stabilizes the arenium ion intermediate, accelerating the reaction rate compared to benzene.[5][13]

-

Bromo Group (-Br): This is a deactivating group but is also an ortho, para-director.[4] It withdraws electron density through induction (-I effect) due to its high electronegativity, making the ring less nucleophilic and slowing the reaction.[6] However, its lone pairs can participate in resonance (+R effect), which directs incoming electrophiles to the ortho and para positions. For halogens, the inductive effect outweighs the resonance effect for reactivity, but the resonance effect still governs regioselectivity.[6]

Predicting the Site of Substitution: The Strongest Activator Wins

When multiple substituents are present, the regiochemical outcome is dictated by the most powerful activating group.[14] In this case, the cyclohexyloxy group is a much stronger activator than the bromo group is a deactivator.[12] Therefore, the cyclohexyloxy group controls the position of substitution.

Since the cyclohexyloxy group is an ortho, para-director and the para position is already occupied by the bromine atom, electrophilic attack will occur exclusively at the positions ortho to the cyclohexyloxy group (C2 and C6).

Caption: Regioselectivity in this compound.

Key Synthetic Protocols and Methodologies

The high activation of the ring by the cyclohexyloxy group necessitates the use of milder conditions than those typically employed for benzene to avoid polysubstitution and oxidative side reactions.[15]

Nitration

Nitration introduces a nitro (-NO2) group onto the aromatic ring. The electrophile is the nitronium ion (NO₂⁺), generated from nitric acid and a strong acid catalyst.[16]

-

Rationale: Due to the activated nature of the substrate, dilute nitric acid can be used, and reactions should be run at low temperatures to ensure monosubstitution. Concentrated sulfuric acid is still required to generate a sufficient concentration of the nitronium ion.[16]

-

Expected Product: 1-Bromo-4-(cyclohexyloxy)-2-nitrobenzene.

Experimental Protocol: Synthesis of 1-Bromo-4-(cyclohexyloxy)-2-nitrobenzene

-

Preparation: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool 20 mL of concentrated sulfuric acid to 0-5 °C in an ice-salt bath.

-

Nitrating Mixture: Slowly add 5.0 mL of concentrated nitric acid to the cooled sulfuric acid with continuous stirring, ensuring the temperature does not exceed 10 °C.

-

Substrate Addition: Dissolve 10.0 g of this compound in 20 mL of glacial acetic acid. Add this solution dropwise to the cold nitrating mixture over 30 minutes. Maintain the reaction temperature below 5 °C.

-

Reaction: After the addition is complete, stir the mixture at 0-5 °C for an additional 1 hour.

-

Workup: Carefully pour the reaction mixture onto 200 g of crushed ice with stirring. A yellow solid will precipitate.

-

Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral to litmus paper.

-

Purification: Recrystallize the crude product from ethanol to yield pure 1-bromo-4-(cyclohexyloxy)-2-nitrobenzene.

Halogenation (Bromination)

Halogenation introduces a halogen atom (e.g., -Br) onto the ring. For highly activated rings like this one, a Lewis acid catalyst may not be necessary.[17]

-

Rationale: The substrate is sufficiently nucleophilic to react with molecular bromine directly, often in a polar solvent like acetic acid. A catalyst like FeBr₃ would lead to rapid polysubstitution.

-

Expected Product: 1,2-Dibromo-4-(cyclohexyloxy)benzene.

Experimental Protocol: Synthesis of 1,2-Dibromo-4-(cyclohexyloxy)benzene

-

Preparation: Dissolve 5.0 g of this compound in 50 mL of glacial acetic acid in a flask protected from light.

-

Reagent Addition: In a dropping funnel, prepare a solution of 3.2 g (1.0 eq) of bromine in 10 mL of glacial acetic acid. Add this solution dropwise to the substrate solution at room temperature with stirring.

-

Reaction: Stir the mixture at room temperature for 2 hours. The red-brown color of bromine should fade.

-

Workup: Pour the reaction mixture into 250 mL of water containing a small amount of sodium bisulfite to quench any unreacted bromine.

-

Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

-

Isolation & Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure. Purify the resulting crude oil or solid by column chromatography (silica gel, hexane/ethyl acetate gradient).

Friedel-Crafts Acylation

This reaction introduces an acyl group (-COR) to the ring using an acyl chloride or anhydride and a Lewis acid catalyst.[18][19]

-

Rationale: This reaction presents a challenge. The Lewis acid (e.g., AlCl₃) can complex with the oxygen atom of the ether, deactivating the ring.[20] Therefore, a stoichiometric amount of the catalyst is required, and milder Lewis acids or alternative methods may be preferable. The acylated product is less reactive than the starting material, which conveniently prevents polyacylation.[19]

-

Expected Product: 1-(2-Bromo-5-(cyclohexyloxy)phenyl)ethan-1-one (from acetylation).

Experimental Protocol: Synthesis of 1-(2-Bromo-5-(cyclohexyloxy)phenyl)ethan-1-one

-

Preparation: To a stirred suspension of 10.0 g of anhydrous aluminum chloride (AlCl₃) in 50 mL of dry dichloromethane (DCM) under a nitrogen atmosphere at 0 °C, add 5.5 mL of acetyl chloride dropwise.

-

Substrate Addition: Dissolve 10.0 g of this compound in 25 mL of dry DCM and add it slowly to the reaction mixture, keeping the temperature below 5 °C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction by TLC.

-

Workup: Cool the flask in an ice bath and cautiously quench the reaction by slowly adding 100 mL of cold 1 M HCl.

-

Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x 30 mL).

-

Isolation & Purification: Combine the organic extracts, wash with water, saturated sodium bicarbonate, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue via column chromatography.

Summary of Reactions

| Reaction Type | Electrophile | Typical Reagents & Conditions | Predicted Major Product | Key Scientific Considerations |

| Nitration | Nitronium ion (NO₂⁺) | HNO₃, H₂SO₄, 0-5 °C | 1-Bromo-4-(cyclohexyloxy)-2-nitrobenzene | Low temperature is critical to prevent over-reaction and oxidative degradation.[15] |

| Bromination | Bromonium ion (Br⁺) | Br₂, Acetic Acid, Room Temp. | 1,2-Dibromo-4-(cyclohexyloxy)benzene | The highly activated ring does not require a Lewis acid catalyst.[17] |

| Friedel-Crafts Acylation | Acylium ion (RCO⁺) | RCOCl, AlCl₃ (stoichiometric), DCM, 0 °C to RT | 1-(2-Bromo-5-(cyclohexyloxy)phenyl)alkan-1-one | Lewis acid can complex with the ether oxygen, requiring careful stoichiometry.[20] |

| Sulfonation | Sulfur trioxide (SO₃) | Fuming H₂SO₄ | 2-Bromo-5-(cyclohexyloxy)benzenesulfonic acid | Reaction is often reversible and can be controlled by temperature. |

Conclusion

The electrophilic aromatic substitution of this compound is a predictable and controllable process governed by the powerful activating and directing effects of the cyclohexyloxy group. This guide demonstrates that despite the presence of a deactivating bromo substituent, the ether functionality dominates, directing incoming electrophiles to its ortho positions. By carefully selecting milder reaction conditions to account for the high nucleophilicity of the substrate, researchers can selectively synthesize a variety of valuable 2,4,5-trisubstituted benzene derivatives. These protocols serve as a robust starting point for further exploration and application in medicinal chemistry and materials science.

References

-

Izquierdo, L. et al. (2021). Unveiling the regioselectivity in electrophilic aromatic substitution reactions of deactivated benzenes through molecular electron density theory. New Journal of Chemistry. Available at: [Link]

-

Khan Academy. (2019). Introduction to regioselectivity in aromatic reactions. YouTube. Available at: [Link]

-

University Course Content. Chapter 12: Reactions of Arenes: Electrophilic Aromatic Substitution. Available at: [Link]

-

Wikipedia. Electrophilic aromatic directing groups. Available at: [Link]

-

Academic Resource. Phenol Electrophilic substitution rxn. Available at: [Link]

-

University of Calgary. Directing Groups in SE Ar. Available at: [Link]

-

Master Organic Chemistry. (2018). EAS On Disubstituted Benzenes: The Strongest Electron-Donor "Wins". Available at: [Link]

-

Organic Chemistry Tutor. (2020). Directing Effects in Electrophilic Aromatic Substitution Reactions. Available at: [Link]

-

TMP Chem. (2023). Regioselectivity in Electrophilic Aromatic Substitutions. YouTube. Available at: [Link]

-

Aakash Institute. Directive Influence of Groups on Electrophilic Aromatic Substitution. Available at: [Link]

-

Quora. (2023). How do phenols undergo electrophilic aromatic substitution reactions, and what are some common electrophiles used in these reactions? Available at: [Link]

-

Chemsrc. (2025). This compound. Available at: [Link]

-

University Course Content. 5 Major Electrophilic Aromatic Substitution Reactions. Available at: [Link]

-

Wikipedia. Friedel–Crafts reaction. Available at: [Link]

-

Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution – The Mechanism. Available at: [Link]

-

Mondal, S. (2023). UNIT-II: Phenols-Electrophilic Substitution Reactions of Phenols. ResearchGate. Available at: [Link]

-

Chemistry LibreTexts. (2020). Electrophilic Substitution of Phenols. Available at: [Link]

-

Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. Available at: [Link]

-

PrepChem.com. (n.d.). Synthesis of 1-bromo-4-cyclohexylbutane. Available at: [Link]

-

ChemSynthesis. (2025). 1-bromo-4-ethoxybenzene. Available at: [Link]

-

PubChem. (n.d.). This compound. Available at: [Link]

-

Master Organic Chemistry. (2025). The Six Key Electrophilic Aromatic Substitution Reactions. Available at: [Link]

-

Michigan State University. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Available at: [Link]

-

Chemistry LibreTexts. (2020). Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Available at: [Link]

-

Lecturio. (n.d.). Aromatic Compounds and Electrophilic Aromatic Substitution. Available at: [Link]

-

Science Learning Center. (n.d.). Experiment: Synthesis of 1-Bromo-4-nitrobenzene. Available at: [Link]

-

Chemistry LibreTexts. (2022). Electrophilic Aromatic Substitution Reactions - Bromination. Available at: [Link]

-

The Organic Chemistry Tutor. (2018). Electrophilic Aromatic Substitution Reactions Made Easy! YouTube. Available at: [Link]

-

Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. Available at: [Link]

-

The Organic Chemistry Tutor. (2018). Friedel Crafts Alkylation of Benzene Reaction Mechanism - Tons of Examples! YouTube. Available at: [Link]

- Google Patents. (2006). Novel 1-bromo-4-(4'-bromophenoxy)-2-pentadecyl benzene and preparation thereof.

-

US EPA. (n.d.). Benzene, 1-bromo-4-(hexyloxy)-. Available at: [Link]

-

Chemistry LibreTexts. (2021). Electrophilic Aromatic Substitution Reactions of Benzene Derivatives. Available at: [Link]

-

Chad's Prep. (2021). 18.1 Electrophilic Aromatic Substitution (EAS Reactions) | Organic Chemistry. YouTube. Available at: [Link]

-

ResearchGate. (n.d.). ¹H NMR spectrum of compound 1-bromo-4-octyloxybenzene. Available at: [Link]

Sources

- 1. This compound | CAS#:30752-31-9 | Chemsrc [chemsrc.com]

- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]

- 5. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 6. scholar.ulethbridge.ca [scholar.ulethbridge.ca]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Aromatic Reactivity [www2.chemistry.msu.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. organicchemistrytutor.com [organicchemistrytutor.com]

- 11. mlsu.ac.in [mlsu.ac.in]

- 12. quora.com [quora.com]

- 13. web.mnstate.edu [web.mnstate.edu]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 17. researchgate.net [researchgate.net]

- 18. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 19. mt.com [mt.com]

- 20. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Safe Handling of 1-Bromo-4-(cyclohexyloxy)benzene for Research and Development

This guide provides a comprehensive overview of the essential safety and handling precautions for 1-Bromo-4-(cyclohexyloxy)benzene (CAS No. 30752-31-9), a key intermediate in pharmaceutical and materials science research. The following information is synthesized from available safety data for the compound and structurally related aromatic ethers and brominated hydrocarbons, offering a robust framework for its safe utilization in a laboratory setting. This document is intended for researchers, scientists, and drug development professionals.

Understanding the Hazard Profile

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

The primary routes of exposure are inhalation, skin contact, and eye contact. The causality behind these hazards lies in the reactivity of the brominated benzene ring and the potential for the compound to interfere with biological processes upon absorption.

Physicochemical and Hazard Data Summary

| Property | Value | Source(s) |

| CAS Number | 30752-31-9 | [2][3][4][] |

| Molecular Formula | C₁₂H₁₅BrO | [2][3][] |

| Molecular Weight | 255.15 g/mol | [3] |

| Melting Point | 40-41 °C | [1] |

| Boiling Point | 115-117 °C at 0.8 Torr | [6] |

| GHS Pictogram | GHS07 (Exclamation Mark) | |

| Signal Word | Warning | [7] |

| Hazard Statements | H302, H315, H319, H335 |

Exposure Controls and Personal Protective Equipment (PPE)

A self-validating system of exposure control is paramount. This begins with engineering controls and is supplemented by appropriate PPE. The logic is to minimize contact and inhalation potential at the source.

Engineering Controls:

-

Fume Hood: All handling of this compound, including weighing and transfers, must be conducted in a certified chemical fume hood to prevent inhalation of any dust or vapors.

-

Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.

Personal Protective Equipment (PPE):

The selection of PPE is dictated by the potential hazards. For this compound, the following are mandatory:

-

Eye and Face Protection: Chemical safety goggles that conform to EN166 (EU) or NIOSH (US) standards are required. A face shield should be worn in situations with a higher risk of splashing.

-

Skin Protection:

-

Gloves: Nitrile or neoprene gloves are recommended. Given that breakthrough times can vary, it is crucial to change gloves immediately upon contamination.

-

Lab Coat: A flame-resistant lab coat should be worn and kept buttoned to protect against skin contact.

-

-

Respiratory Protection: Under normal handling conditions within a fume hood, respiratory protection is not typically required. However, in the event of a spill or ventilation failure, a respirator with an organic vapor cartridge should be available.

Safe Handling, Storage, and Disposal Protocols

Handling:

As with many ethers, there is a potential for peroxide formation upon prolonged exposure to air and light. While the solid nature of this compound at room temperature may reduce this risk compared to liquid ethers, it is a critical consideration.

-

Grounding: When transferring the material, especially if melted, ensure containers are grounded to prevent static discharge, which could be an ignition source.

-

Inert Atmosphere: For long-term storage or reactions at elevated temperatures, consider handling under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation and peroxide formation.

-

Avoid Incompatibilities: Keep the compound away from strong oxidizing agents, strong acids, and strong bases.

Storage:

Proper storage is essential for maintaining the integrity of the compound and ensuring safety.

-

Container: Store in a tightly sealed, light-resistant container.

-

Conditions: Keep in a cool, dry, and well-ventilated area. A storage temperature of 2-8°C is recommended.[3][7]

-

Labeling: The date of receipt and the date of first opening should be clearly marked on the container to track its age.

Disposal:

Waste containing this compound must be treated as hazardous waste.

-

Waste Stream: Dispose of the compound and any contaminated materials in a designated halogenated organic waste container.

-

Regulations: All waste disposal must adhere to local, state, and federal regulations. Do not discharge to drains or the environment.

Emergency Procedures: A Validating Response System

First Aid Measures:

-

Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Spill Response:

In the event of a spill, a structured response is critical to prevent exposure and environmental contamination.

-

Evacuate: Clear the immediate area of all personnel.

-

Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

-

Contain: For a solid spill, carefully sweep or scoop the material into a labeled, sealed container for disposal. Avoid generating dust. For a molten spill, absorb with an inert material (e.g., sand or vermiculite) and place in a sealed container.

-

Decontaminate: Clean the spill area with an appropriate solvent and then wash with soap and water.

-

Report: Report the incident to the laboratory supervisor and environmental health and safety office.

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use carbon dioxide, dry chemical powder, or appropriate foam. Water spray can be used to cool containers.

-

Specific Hazards: Thermal decomposition may produce carbon monoxide, carbon dioxide, and hydrogen bromide gas.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Experimental Workflow and Visualization

Standard Operating Procedure: Weighing and Dissolving this compound

This protocol is a self-validating system, ensuring minimal exposure at each step.

-

Preparation:

-

Don all required PPE (safety goggles, nitrile gloves, lab coat).

-

Ensure the chemical fume hood is operational.

-

Gather all necessary equipment (spatula, weigh boat, beaker, stir bar, solvent).

-

-

Weighing:

-

Place a weigh boat on an analytical balance inside the fume hood.

-

Tare the balance.

-

Carefully transfer the desired amount of this compound from its storage container to the weigh boat using a clean spatula.

-

Securely close the storage container.

-

-

Dissolving:

-

Place a beaker containing the appropriate volume of solvent and a stir bar on a stir plate inside the fume hood.

-

Carefully add the weighed this compound to the solvent.

-

Start stirring until the solid is fully dissolved.

-

-

Cleanup:

-

Dispose of the weigh boat and any contaminated wipes in the designated halogenated organic waste.

-

Wipe down the spatula and the work surface in the fume hood.

-

Remove gloves and wash hands thoroughly.

-

Logical Workflow for Safe Handling

Caption: A logical workflow for the safe handling of this compound.

References

-

This compound | CAS#:30752-31-9 | Chemsrc. (n.d.). Retrieved January 8, 2026, from [Link]

-

Incident management: brominated flame retardants - GOV.UK. (n.d.). Retrieved January 8, 2026, from [Link]

-

SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 5). Retrieved January 8, 2026, from [Link]

-

1-Bromo-4- (cyclohexyloxy)benzene | C12H15BrO | CID 11139714 - PubChem. (n.d.). Retrieved January 8, 2026, from [Link]

-

1-Bromo-4-propylcyclohexane | C9H17Br | CID 14047241 - PubChem. (n.d.). Retrieved January 8, 2026, from [Link]

-

Benzene, 1-bromo-4-phenoxy- - the NIST WebBook. (n.d.). Retrieved January 8, 2026, from [Link]

-

Benzene, 1-bromo-4-(hexyloxy)- - Substance Details - SRS | US EPA. (n.d.). Retrieved January 8, 2026, from [Link]

-

Polybrominated diphenyl ether flame retardants fact sheet - DCCEEW. (n.d.). Retrieved January 8, 2026, from [Link]

-

Emission of Brominated Flame-Retarding Compounds from Polymeric Textile Materials Used in Firefighter Protective Garment During Thermal Exposure - MDPI. (n.d.). Retrieved January 8, 2026, from [Link]

-

Practice Prevention PBDEs - Collaborative for Health & Environment. (n.d.). Retrieved January 8, 2026, from [Link]

-

Brominated Flame Retardant: Function and Effectiveness for Protection from Flame - LEVITEX. (n.d.). Retrieved January 8, 2026, from [Link]

Sources

A Technical Guide to the Potential Biological Activities of 1-Bromo-4-(cyclohexyloxy)benzene Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

The 1-bromo-4-(cyclohexyloxy)benzene scaffold represents a compelling starting point for the exploration of novel therapeutic agents. This technical guide provides a comprehensive overview of the potential biological activities of its derivatives, drawing upon structure-activity relationships of analogous compounds. We will delve into the synthetic pathways for creating a diverse library of these molecules and outline detailed experimental protocols for evaluating their potential as anticancer, antimicrobial, and enzyme-inhibiting agents. This document is intended to serve as a foundational resource for researchers embarking on the design and investigation of this promising class of compounds.

Introduction: The Rationale for Investigating this compound Derivatives

The quest for novel bioactive molecules is a cornerstone of modern drug discovery. The this compound core is a unique amalgamation of chemical motifs that have independently shown significant pharmacological potential. The presence of a halogen atom, specifically bromine, on an aromatic ring is a well-established strategy in medicinal chemistry to enhance the biological activity of a compound. Halogenation can influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets, often leading to improved potency.[1][2][3] For instance, halogenated phenols and flavonolignans have demonstrated potent antibacterial activities, even against resistant strains.[2][4]

The cyclohexyloxy group, a bulky and lipophilic moiety, can facilitate membrane permeability and occupy hydrophobic pockets within target proteins. Structurally related compounds, such as those containing cyclopentyloxyanisole scaffolds, have been shown to possess significant antitumor and enzyme inhibitory properties.[5][6] This convergence of a brominated aromatic system and a cycloalkyl ether suggests that derivatives of this compound could exhibit a range of valuable biological activities. This guide will explore the synthetic avenues to access these derivatives and provide a roadmap for their biological evaluation.

Synthesis of this compound and Its Derivatives

The parent compound, this compound, can be synthesized via a Williamson ether synthesis. This straightforward and robust reaction involves the coupling of an alkoxide with a primary alkyl halide. In this case, 4-bromophenol serves as the phenolic precursor and cyclohexanol can be converted to a suitable cyclohexyl halide or tosylate.[7]

Proposed Synthetic Pathway:

Caption: Proposed Williamson ether synthesis of this compound.

Experimental Protocol: General Procedure for the Synthesis of this compound Derivatives

-

Preparation of the Alkoxide: To a solution of a substituted 4-bromophenol (1.0 eq) in a suitable anhydrous solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF), add a strong base like sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Allow the reaction mixture to stir at room temperature for 30 minutes to ensure complete formation of the phenoxide.

-

Addition of the Cyclohexyl Moiety: To the stirred solution of the phenoxide, add a solution of a functionalized cyclohexyl halide or tosylate (1.2 eq) in the same anhydrous solvent.

-

Reaction and Monitoring: Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired this compound derivative.

This modular synthetic approach allows for the introduction of a wide range of substituents on both the phenyl ring and the cyclohexyl moiety, enabling the creation of a diverse chemical library for structure-activity relationship (SAR) studies.

Potential Biological Activities and Screening Protocols

Based on the activities of structurally related compounds, derivatives of this compound are promising candidates for evaluation in several key therapeutic areas.

Anticancer Activity